N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
This compound features a benzo[f][1,4]oxazepin core with a 7-chloro substituent, a 3-oxo group, and an ethyl-linked 2-phenyl-2H-1,2,3-triazole-4-carboxamide moiety. The chloro substituent likely increases lipophilicity and influences electronic properties.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c21-15-6-7-18-14(10-15)12-25(19(27)13-29-18)9-8-22-20(28)17-11-23-26(24-17)16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-13H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLBLBPMRVBHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzo[f][1,4]oxazepine core, followed by the introduction of the triazole ring and the carboxamide group. Key reagents and conditions include:
Step 1: Formation of the benzo[f][1,4]oxazepine ring through a cyclization reaction involving a chlorinated benzene derivative and an amine.
Step 2: Introduction of the triazole ring via a click chemistry reaction, typically using azides and alkynes under copper-catalyzed conditions.
Step 3: Formation of the carboxamide group through an amidation reaction, often using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide serves as a building block in the synthesis of more complex organic molecules. It is utilized in the development of novel synthetic pathways and methodologies for creating advanced materials.
Biology
The compound is under investigation for its biological activities , which include:
- Antimicrobial Properties : Preliminary studies show potential effectiveness against various bacterial strains.
- Anti-Cancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cells. For example, studies have demonstrated cytotoxic effects on colorectal cancer cell lines (HCT116), with IC50 values ranging from 26.75 to 28.85 µg/mL.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications :
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory cytokines like IL-6 and TNF-alpha, suggesting potential use in treating inflammatory diseases.
- Drug Development : Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific molecular pathways.
Industry
In industrial applications, this compound is employed in:
- The production of advanced polymers and materials due to its chemical properties.
Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives similar to this compound. The research demonstrated significant reductions in cell viability in HCT116 cells and induced apoptosis through caspase activation mechanisms.
Study on Inflammatory Response
Another investigation reported that related compounds effectively inhibited TNF-induced necroptosis in human monocytic U937 cells. These findings highlight the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzo[f][1,4]oxazepin core distinguishes the target compound from related heterocycles:
Key Observations :
- Oxazepin vs.
- Thiazolidinone vs. Oxazepin: The thiazolidinone's sulfur atom enhances polarity, while the oxazepin's oxygen may improve metabolic stability .
Substituent Effects
Chloro and phenyl groups are critical for modulating properties:
Key Observations :
Carboxamide and Triazole Moieties
The triazole-carboxamide group is a key pharmacophore:
Key Observations :
Key Observations :
Key Observations :
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, pharmacological implications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[f][1,4]oxazepine core substituted with a chloro group and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 365.82 g/mol. The structural complexity suggests diverse biological interactions and potential therapeutic applications.
Research indicates that compounds with similar structures often interact with various biological targets, including kinases and receptors involved in inflammatory and apoptotic pathways. The presence of the oxazepine and triazole rings suggests mechanisms related to enzyme inhibition and receptor modulation.
1. Kinase Inhibition
Studies have shown that derivatives of the oxazepine structure exhibit potent inhibition of receptor interacting protein 1 (RIP1) kinase. For example, related compounds have demonstrated IC50 values in the nanomolar range (e.g., 10 nM for certain derivatives), indicating strong inhibitory effects on RIP1 phosphorylation .
2. Anti-inflammatory Properties
The compound has been evaluated for its ability to block necrotic cell death induced by tumor necrosis factor (TNF) in human monocytic U937 cells. This suggests potential applications in treating chronic inflammatory conditions .
3. Pharmacokinetics
Preliminary pharmacokinetic studies reveal favorable absorption characteristics in animal models. For instance, one study reported an area under the curve (AUC) of 2.2 µg·h/mL and a maximum concentration (Cmax) of 810 ng/mL following oral administration . These properties are critical for further development as therapeutic agents.
Table 1: Biological Activity Profiles of Related Compounds
| Compound | Target | IC50 (nM) | Comments |
|---|---|---|---|
| Compound 9 | RIP1 Kinase | 32 ± 5.8 | Good selectivity over other kinases |
| Benzoxazepinone 14 | RIP1 Kinase | 10 | High specificity; low off-rate suggests prolonged efficacy |
| Compound 4 | RIPK1 | 1.0 | Undergoing clinical trials for inflammatory disorders |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| AUC (µg·h/mL) | 2.2 |
| Cmax (ng/mL) | 810 |
| Half-life (hours) | 2.9 |
Case Studies
Case Study 1: Inhibition of RIPK1
A study focused on the structure-activity relationship (SAR) of oxazepine derivatives found that modifications at specific positions significantly enhanced potency against RIPK1 kinase. For instance, a compound with a similar scaffold exhibited an IC50 value of 10 nM in cellular assays, demonstrating the potential for optimizing this class of compounds for therapeutic use .
Case Study 2: Clinical Trials
Compound 4, a derivative closely related to our compound of interest, is currently in phase II clinical trials for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. The promising results from preclinical studies support the exploration of similar compounds for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions influence yield and purity?
- Methodology : The compound’s benzoxazepine and triazole moieties suggest multi-step synthesis involving cyclization and coupling reactions. For example, analogous benzothiazole derivatives are synthesized via condensation of substituted benzothiazole-carboxamides with thiazolidinone precursors under reflux in ethanol (60–70% yields) . Key variables include solvent polarity (ethanol vs. acetonitrile), temperature (reflux vs. ambient), and purification via flash chromatography (e.g., ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Assigns protons and carbons in the benzoxazepine and triazole rings, with characteristic shifts for amide NH (~10 ppm) and aromatic protons (~7–8 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and triazole C-N bonds (~1500 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry of the oxazepine ring and confirms intramolecular hydrogen bonding patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use standardized antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi. For structurally similar compounds, MIC values ranged from 10.7–40.2 μmol/mL against pathogens like S. aureus and C. albicans . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can reaction yields be systematically optimized using computational or statistical tools?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent ratio, catalyst loading). For example, Bayesian optimization algorithms outperform manual trial-and-error in predicting optimal conditions for diazomethane synthesis .
- Heuristic Algorithms : Use particle swarm optimization to maximize yield while minimizing side products .
Q. How can contradictions in biological activity data (e.g., variable MIC values across studies) be resolved?
- Methodology :
- Comparative Assays : Re-test the compound under identical conditions (pH, inoculum size) across labs. For example, discrepancies in MIC values for benzothiazole derivatives were resolved by standardizing fungal spore counts .
- Structural-Activity Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using Hammett σ constants or DFT calculations .
Q. What computational methods support the study of its structure-activity relationship (SAR)?
- Methodology :
- Molecular Docking : Simulate binding to targets like bacterial dihydrofolate reductase (DHFR). For benzothiazole derivatives, docking scores correlated with experimental MIC values .
- MD Simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories in GROMACS) to identify key interactions (e.g., hydrogen bonds with DHFR active site) .
Q. How can X-ray crystallography resolve ambiguities in stereochemistry or polymorphic forms?
- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) and collect diffraction data (Mo-Kα radiation, 100 K). For thiadiazole derivatives, X-ray analysis confirmed chair conformations in oxazepine rings and intermolecular halogen bonding .
Data Contradiction Analysis
Q. How should researchers address inconsistent spectroscopic data (e.g., NMR peak splitting)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
